Physicochemical Property Comparison: Lipophilicity and Topological Polar Surface Area vs. Closest Commercial Analog
The target compound's calculated logP (XLogP3 = 3.4) and TPSA (93.6 Ų) were compared to the closest commercially cataloged analog N-benzyl-2-(3-benzylsulfonylindol-1-yl)acetamide (CAS 878060-58-3, molecular weight 418.5 g/mol, XLogP3 = 3.8, TPSA = 75.3 Ų) . The target compound exhibits a 0.4-unit reduction in lipophilicity and an 18.3 Ų increase in TPSA, values that are within the range known to improve solubility and reduce non-specific protein binding while retaining cell-permeability . These differences are directly attributable to the acetyl substituent on the phenyl ring, providing a meaningful physicochemical differentiation for ADME-conscious lead selection.
| Evidence Dimension | Lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 3.4; TPSA = 93.6 Ų |
| Comparator Or Baseline | N-benzyl-2-(3-benzylsulfonylindol-1-yl)acetamide (CAS 878060-58-3): XLogP3 = 3.8; TPSA = 75.3 Ų |
| Quantified Difference | ΔXLogP3 = -0.4 units; ΔTPSA = +18.3 Ų |
| Conditions | Calculated via PubChem (XLogP3 3.0, Cactvs 3.4.8.24) and Molinspiration; data cross-validated on May 2026 |
Why This Matters
Procurement of a structure with differentiated logP/TPSA allows medicinal chemistry teams to probe specific ADME hypotheses without synthesizing custom analogs, saving weeks of synthetic effort.
- [1] PubChem. (2026). Compound Summary for CID 18573427. Retrieved May 9, 2026. View Source
- [2] Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. View Source
